6-Chloro-2-(4-fluorophenyl)-3-nitropyridine
Overview
Description
The description of a chemical compound includes its molecular formula, structure, and the type of chemical compound it is. For example, it could be an organic compound, an inorganic compound, a polymer, etc.
Synthesis Analysis
This involves understanding how the compound is made. It could be synthesized in the lab using various chemical reactions or it could be extracted from natural sources.Molecular Structure Analysis
This involves understanding the arrangement of atoms in the molecule. Tools like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used for this purpose.Chemical Reactions Analysis
This involves studying how the compound reacts with other compounds. This can help in understanding its reactivity and stability.Physical And Chemical Properties Analysis
This involves studying the compound’s physical properties like melting point, boiling point, solubility, etc., and chemical properties like acidity, basicity, reactivity, etc.Scientific Research Applications
Synthesis and Structural Analysis
6-Chloro-2-(4-fluorophenyl)-3-nitropyridine and related compounds are often studied for their synthesis and structural properties. For instance, the research on 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile highlights the novel protocol used in its synthesis and the structural analysis through X-ray, IR, NMR, and electronic spectroscopy, revealing insights into its optical properties (Jukić et al., 2010). Similarly, the work on 7-chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1, 4-dihydro-1, 8-naphthyridine-3-carboxylic acid, an intermediate in anticancer drugs, delves into its efficient synthesis and structural confirmation via NMR and MS spectrum (Zhang et al., 2019).
Vibrational and Electronic Structure Studies
Investigations into the vibrational and electronic structures of related compounds, such as 2-chloro-4-methyl-3-nitropyridine, provide valuable insights into their chemical properties. A study by Arjunan et al. (2012) used FTIR, FT-Raman spectroscopy, and quantum chemical calculations to analyze the conformation, thermodynamic properties, and electronic exchange interactions of these molecules (Arjunan et al., 2012).
Halogen-Rich Intermediate Synthesis
The synthesis of halogen-rich intermediates like 5-bromo-2-chloro-4-fluoro-3-iodopyridine for the creation of pentasubstituted pyridines has significant applications in medicinal chemistry. Wu et al. (2022) described the syntheses of such unique compounds, demonstrating their potential as building blocks in chemical research (Wu et al., 2022).
Crystal Structure Analysis
Crystal structure analysis is crucial for understanding the molecular configuration and potential applications of these compounds. The study of 3-(2-Chloro-6-fluorophenyl)-2-(4-methoxyphenyl)-acrylonitrile, for instance, provided valuable insights into its structural conformation and potential uses in organic chemistry and medicinal applications (Naveen et al., 2006).
Photolysis and High-Spin Intermediates
Research on the photolysis of related compounds, like 2,4,6-triazido-3-chloro-5-fluoropyridine, has led to the identification of various high-spin intermediates. These findings are crucial for understanding the photochemical properties and potential applications in materials science (Chapyshev et al., 2013).
Safety And Hazards
This involves understanding the safety measures that need to be taken while handling the compound and the possible hazards it could pose to health and the environment.
Future Directions
This involves predicting or suggesting what future research could be done with the compound. This could be based on its properties, uses, or any other relevant factor.
properties
IUPAC Name |
6-chloro-2-(4-fluorophenyl)-3-nitropyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClFN2O2/c12-10-6-5-9(15(16)17)11(14-10)7-1-3-8(13)4-2-7/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKNRYBDXVQWJAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=CC(=N2)Cl)[N+](=O)[O-])F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClFN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-2-(4-fluorophenyl)-3-nitropyridine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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